molecular formula C42H81NO8 B1599266 GlcCer(d18:1/18:0) CAS No. 95119-86-1

GlcCer(d18:1/18:0)

Cat. No. B1599266
CAS RN: 95119-86-1
M. Wt: 728.1 g/mol
InChI Key: YMYQEDCYNANIPI-KNSMPFANSA-N
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Description

GLCcer (d18:1/18:0) is a synthetic glycerolipid that has been used in a variety of scientific research applications. It is a mixture of two fatty acid esters of glycerol, d18:1 and d18:0, and has been studied extensively in both biochemical and physiological research.

Scientific Research Applications

Role in Fungal Growth and Pathogenesis

Glucosylceramides (GlcCers) are crucial in regulating fungal growth and pathogenesis. Studies on Penicillium digitatum, a pathogenic fungus, revealed that deletion of the gene encoding GlcCer synthase significantly impaired fungal growth, sporulation, and virulence. This suggests a vital role of GlcCer in cell growth, differentiation, and fungal pathogenicity (Zhu et al., 2014).

Biosynthesis Pathway in Fibroblasts

Research on the synthesis of glucosylsphingosine, a GlcCer analogue, in fibroblasts indicates that GlcCer can undergo deacylation to form GlcSph. This highlights a pathway not only through glucosylation of sphingosine but also via deacylation of GlcCer, indicating a complex biosynthesis mechanism for such compounds in cellular systems (Yamaguchi et al., 1994).

Structural Characterization Techniques

Advancements in mass spectrometry techniques, such as high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS), have enabled the detailed structural characterization of GlcCer molecular species. This has significant implications for understanding the diverse roles of GlcCer in biological systems (Ito et al., 2013).

Role in Epidermal Health

Studies on rice-derived GlcCer demonstrate its importance in epidermal health. Oral dosing of GlcCer from rice was found to improve epidermal water loss and barrier function, suggesting potential applications in skincare and dermatology (Shimoda et al., 2012).

Anti-Melanogenic Effects

Research has identified anti-melanogenic activities of GlcCer derived from rice oil by-products. These studies indicate potential applications of GlcCer in addressing skin pigmentation issues and highlight its role in melanogenesis (Miyasaka et al., 2022).

properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37?,39+,40?,41?,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYQEDCYNANIPI-KNSMPFANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H](C(O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423547
Record name GlcCer(d18:1/18:0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GlcCer(d18:1/18:0)

CAS RN

95119-86-1
Record name GlcCer(d18:1/18:0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
HC Chao, SA McLuckey - Analytical chemistry, 2020 - ACS Publications
Glycosphingolipids (GSLs), including lyso-glycosphingolipids (lyso-GSLs) and cerebrosides (HexCer), constitute a sphingolipid subclass. The diastereomerism between their …
Number of citations: 17 pubs.acs.org
HC Chao, SA McLuckey - Analytical chemistry, 2021 - ACS Publications
Cerebrosides (n-HexCer) and glycosphingosines (n-HexSph) constitute two sphingolipid subclasses. Both are comprised of a monosaccharide headgroup (glucose or galactose in …
Number of citations: 15 pubs.acs.org
A Suzuki, T Nitta, A Silsirivanit… - Glycoscience Protocols …, 2022 - ncbi.nlm.nih.gov
Liquid chromatography–mass spectrometry (LC-MS) is a method that can be used to determine the relative contents or quantity of glycosphingolipids (GSLs) in biological materials. To …
Number of citations: 3 www.ncbi.nlm.nih.gov
K Nakajima, H Akiyama, K Tanaka… - … of Chromatography B, 2016 - Elsevier
Mono-glycosylated sphingolipids and glycerophospholipids play important roles in diverse biological processes and are linked to a variety of pathologies, such as Parkinson disease. …
Number of citations: 17 www.sciencedirect.com
Z Qiu, X Wang, Z Yang, S Liao, W Dong, T Sun… - Cell Death & …, 2022 - nature.com
… spectrometry indicated that GlcCer d18:1/18:0 was the most notably increased studied species in the PM when GBA1 was downregulated, suggesting that GlcCer d18:1/18:0 may be the …
Number of citations: 8 www.nature.com
C Zhu, M Wang, W Wang, R Ruan, H Ma, C Mao… - … and biophysical research …, 2014 - Elsevier
Glucosylceramides (GlcCers) are important lipid components of the membrane systems of eukaryotes. Recent studies have suggested the roles for GlcCers in regulating fungal growth …
Number of citations: 35 www.sciencedirect.com
T Dowdy, L Zhang, O Celiku, S Movva, A Lita… - pdfs.semanticscholar.org
Supplementary Material: Sphingolipid Pathway As a Source of Vulnerability in IDH1mut Glioma Page 1 Cancers 2020, 12, S1 of S6 Supplementary Material: Sphingolipid Pathway As a …
Number of citations: 0 pdfs.semanticscholar.org
RC Barrientos, Q Zhang - Analytical chemistry, 2019 - ACS Publications
… After correction, as shown in SI Table S3, for GlcCer d18:1/18:0, the experimental ratios displayed very close to the four theoretical ratios with coefficient of variation (CV) of <2%. For …
Number of citations: 8 pubs.acs.org
Z Zhao, T Li, X Dong, X Wang, Z Zhang… - … Medicine and Cellular …, 2021 - ncbi.nlm.nih.gov
Multiple sclerosis (MS) is a neurodegenerative disorder characterized by periodic neuronal demyelination, which leads to a range of symptoms and eventually to disability. The goal of …
Number of citations: 7 www.ncbi.nlm.nih.gov
R Wojcik, IK Webb, L Deng, SVB Garimella… - International journal of …, 2017 - mdpi.com
Understanding the biological roles and mechanisms of lipids and glycolipids is challenging due to the vast number of possible isomers that may exist. Mass spectrometry (MS) …
Number of citations: 95 www.mdpi.com

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